REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.CN(C)C=O.[CH2:10]([O:12][C:13]([C:15]1[CH:16]=[C:17]([CH:23]=[CH:24][CH:25]=1)[O:18][CH2:19][C:20](O)=[O:21])=[O:14])[CH3:11]>ClCCCl>[Cl:3][C:20](=[O:21])[CH2:19][O:18][C:17]1[CH:16]=[C:15]([CH:25]=[CH:24][CH:23]=1)[C:13]([O:12][CH2:10][CH3:11])=[O:14]
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Name
|
|
Quantity
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32.5 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C(OCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The mixture is refluxed for 1 hour
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Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
is then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
ClC(COC=1C=C(C(=O)OCC)C=CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |